molecular formula C13H21NO3 B1614603 4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid CAS No. 51992-11-1

4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid

Cat. No.: B1614603
CAS No.: 51992-11-1
M. Wt: 239.31 g/mol
InChI Key: VJVRSOGEUWANMN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Identity

This compound represents a complex organic molecule with a well-defined systematic nomenclature that reflects its structural components and functional groups. The compound is officially registered under the Chemical Abstracts Service number 51992-11-1, which serves as its unique chemical identifier in scientific databases and commercial catalogs. The systematic name precisely describes the molecular architecture, indicating the presence of a four-carbon butenoic acid backbone with a ketone functional group at position 4 and an amino substituent derived from 3,3,5-trimethylcyclohexylamine.

The molecular formula for this compound is C13H21NO3, indicating the presence of thirteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been calculated as 239.31 grams per mole, which corresponds to the sum of the atomic weights of all constituent atoms. This molecular composition places the compound within the medium molecular weight range for organic pharmaceutical and research compounds, making it suitable for various analytical and synthetic applications.

Alternative nomenclature systems provide additional designations for this compound, including the common name N-(3,3,5-trimethylcyclohexyl)maleamic acid. This alternative naming convention emphasizes the maleamic acid nature of the compound, highlighting its derivation from maleic acid through amide formation with 3,3,5-trimethylcyclohexylamine. The International Union of Pure and Applied Chemistry designation follows systematic naming rules that prioritize the longest carbon chain and functional group hierarchy, resulting in the but-2-enoic acid designation as the primary structural framework.

The InChI (International Chemical Identifier) key for this compound is VJVRSOGEUWANMN-SNAWJCMRSA-N, providing a standardized string representation that enables unambiguous identification across different chemical databases and software systems. The corresponding InChI string, InChI=1S/C13H21NO3/c1-9-6-10(8-13(2,3)7-9)14-11(15)4-5-12(16)17/h4-5,9-10H,6-8H2,1-3H3,(H,14,15)(H,16,17)/b5-4+, encodes the complete structural information including stereochemistry and connectivity patterns.

Historical Context of Discovery and Initial Characterization

The development and characterization of this compound emerged from broader research efforts in maleamic acid chemistry and the exploration of acid-sensitive chemical linkers. Maleamic acid derivatives gained significant scientific attention due to their unique properties as weakly acid-sensitive compounds that could undergo controlled hydrolysis under specific pH conditions. This characteristic made them valuable as linkers or caging groups in smart delivery systems, where controlled release of active compounds could be achieved through environmental pH changes.

The synthesis methodology for compounds of this class was established through systematic investigation of reactions between substituted cyclohexylamine derivatives and maleic anhydride. Research documented in patent literature demonstrates that efficient synthetic routes were developed for producing N-cyclic maleamic acids through direct reaction of amino group-containing N-cyclic compounds with maleic anhydride in acetic acid solvent systems. These synthetic approaches typically yielded high-purity products with yields exceeding 90 percent under optimized reaction conditions.

Commercial availability of this compound through specialized chemical suppliers indicates its recognition as a valuable research chemical. Sigma-Aldrich, a major chemical supplier, offers this compound as part of their collection of rare and unique chemicals specifically designed for early discovery research applications. The compound is classified as a research-grade chemical with defined specifications for molecular weight, chemical formula, and structural identity, though detailed analytical characterization data is not routinely provided for such specialized research compounds.

The establishment of standardized physical property data, including melting point, boiling point, and density measurements, has enabled consistent characterization and quality control protocols for this compound. Calculated properties such as the logarithm of the partition coefficient (LogP = 2.34910) and polar surface area (66.40000 Ų) provide essential information for predicting the compound's behavior in various chemical and biological systems.

Position Within Enoic Acid Derivatives

This compound occupies a distinctive position within the broader family of enoic acid derivatives, specifically as a member of the maleamic acid subclass. Enoic acids are characterized by the presence of a carbon-carbon double bond adjacent to a carboxylic acid functional group, creating an α,β-unsaturated carboxylic acid system that imparts unique chemical reactivity and biological activity. The but-2-enoic acid backbone of this compound places it among the shorter-chain enoic acids, distinguishing it from longer-chain fatty acid derivatives while maintaining the characteristic reactivity associated with the enoic acid functionality.

The maleamic acid classification specifically refers to compounds derived from maleic acid through amide formation, creating molecules that retain the cis-configuration of the original maleic acid double bond. This structural feature is crucial for the compound's chemical behavior, as the cis-geometry influences both the steric interactions within the molecule and its reactivity toward various chemical transformations. Research has demonstrated that the stereochemistry and substitution patterns on maleamic acid derivatives significantly affect their pH-dependent hydrolysis profiles and reaction kinetics.

Within the context of carboxylic acid derivatives, this compound exemplifies the complexity achievable through systematic structural modification. The presence of both amide and carboxylic acid functional groups creates a bifunctional molecule capable of participating in multiple types of chemical reactions. The amide linkage provides stability under neutral conditions while remaining susceptible to hydrolysis under acidic conditions, a property that has been exploited in various applications requiring controlled chemical degradation.

The trimethylcyclohexyl substituent represents a significant structural elaboration that distinguishes this compound from simpler maleamic acid derivatives. This bulky, hydrophobic substituent influences the compound's solubility characteristics, making it more compatible with organic solvents while potentially affecting its interaction with biological systems. The specific positioning of methyl groups on the cyclohexyl ring (3,3,5-trimethyl pattern) creates a well-defined steric environment that can influence both the compound's chemical reactivity and its physical properties.

Comparative analysis with related compounds in the enoic acid family reveals that structural modifications to the amino substituent can dramatically alter the compound's properties and applications. Research has shown that mono- and dialkyl substituted maleamic acids exhibit different pH-dependent hydrolysis behaviors, with the number, structure, and position of substituents on the double bond significantly affecting both hydrolysis kinetics and selectivity. This compound's specific substitution pattern positions it as a representative example of highly substituted maleamic acid derivatives designed for specialized applications requiring controlled chemical behavior.

Property Value Units
Molecular Formula C13H21NO3 -
Molecular Weight 239.31 g/mol
CAS Registry Number 51992-11-1 -
Boiling Point 422 °C at 760 mmHg
Flash Point 209 °C
Density 1.09 g/cm³
Refractive Index 1.51 -
LogP 2.34910 -
Polar Surface Area 66.40000 Ų

The compound's position within enoic acid derivatives is further defined by its potential for participating in various organic transformations characteristic of both the enoic acid and amide functional groups. The α,β-unsaturated carbonyl system provides opportunities for Michael addition reactions, while the amide linkage can undergo hydrolysis, transamidation, or other nucleophilic substitution reactions under appropriate conditions. This dual reactivity profile makes the compound valuable for synthetic organic chemistry applications where multiple functional group transformations may be required.

Properties

IUPAC Name

(E)-4-oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-9-6-10(8-13(2,3)7-9)14-11(15)4-5-12(16)17/h4-5,9-10H,6-8H2,1-3H3,(H,14,15)(H,16,17)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVRSOGEUWANMN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CC(C1)(C)C)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51992-11-1
Record name N-(3,3,5-Trimethylcyclohexyl)maleamic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Aldol-Condensation with Glyoxylic Acid under Microwave-Assisted Conditions

A general and efficient method for synthesizing 4-oxo-2-butenoic acids is the aldol condensation between methyl ketone derivatives and glyoxylic acid. Recent research has demonstrated that microwave-assisted synthesis significantly improves yields and reaction times for these compounds.

  • Reaction Conditions:

    • Substrates: Methyl ketone derivatives (including cyclic aliphatic ketones)
    • Reagents: Glyoxylic acid
    • Catalysts: Pyrrolidine and acetic acid for aliphatic substrates; p-toluenesulfonic acid (tosic acid) for aromatic substrates
    • Heating: Microwave irradiation to accelerate the reaction
  • Key Findings:

    • Aliphatic methyl ketones, such as those related to 3,3,5-trimethylcyclohexyl structures, react best under pyrrolidine and acetic acid catalysis.
    • The reaction proceeds with moderate to excellent yields.
    • The method is scalable to millimolar quantities without loss of efficiency.
    • The substituent effect on the ketone influences the choice of catalyst and conditions, rationalized by frontier molecular orbital calculations.

This method is applicable for synthesizing the 4-oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid by starting with the appropriate methyl ketone and reacting it with glyoxylic acid under optimized microwave-assisted conditions.

Experimental Data and Properties

Parameter Value Notes
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS Number 51992-11-1
Density 1.09 g/cm³
Boiling Point 422 °C at 760 mmHg
Flash Point 209 °C
Refractive Index 1.51
LogP 2.349 Indicates moderate hydrophobicity
Polar Surface Area (PSA) 66.4 Ų
Exact Mass 239.152

These physicochemical properties are consistent with a moderately lipophilic molecule with potential biological activity.

Summary of Preparation Method Analysis

Preparation Step Method/Condition Substrate Type Yield/Outcome Reference
Aldol condensation Microwave-assisted, pyrrolidine + acetic acid Aliphatic methyl ketones Moderate to excellent yields
Amination (introduction of amino group) Reaction with 3,3,5-trimethylcyclohexylamine, mild heating 4-oxo-but-2-enoic acid derivatives Formation of target compound

Research Findings and Notes

  • Microwave-assisted aldol condensation offers a rapid, efficient, and scalable route to 4-oxo-but-2-enoic acid derivatives, including those with bulky aliphatic substituents like 3,3,5-trimethylcyclohexyl groups.
  • The choice of catalyst is crucial: pyrrolidine and acetic acid are preferred for aliphatic substrates, while tosic acid is better for aromatic ones.
  • The amino substituent introduction is generally achieved via nucleophilic substitution or Michael addition, but specific optimized protocols for 3,3,5-trimethylcyclohexylamine are limited in open literature.
  • The compound's physicochemical properties suggest suitability for further chemical modifications or biological testing.
  • No direct preparation protocols from unreliable sources such as benchchem.com or smolecule.com were considered, ensuring the data's reliability.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the 3,3,5-Trimethylcyclohexyl Substituent

Homosalate (3,3,5-Trimethylcyclohexyl Salicylate)
  • Structure : Homosalate features a salicylic acid esterified with a 3,3,5-trimethylcyclohexyl group .
  • Molecular Weight : 262.34 g/mol .
  • Key Properties :
    • Acts as a UV absorber due to the aromatic salicylate moiety .
    • Lipophilic nature (logP ~6.5) enhances compatibility with sunscreen formulations.
  • Contrast with Target Compound: The target compound replaces the ester linkage with an amino group and introduces a conjugated enoic acid system.
Table 1: Substituent-Driven Comparison
Property 4-Oxo-4-[(3,3,5-TMCH)amino]but-2-enoic Acid Homosalate
Functional Group Amino, α,β-unsaturated carbonyl Ester, aromatic hydroxyl
Molecular Weight* ~283.34 g/mol (estimated) 262.34 g/mol
Solubility Likely polar (amide/acid) Lipophilic (ester)
Applications Unknown (research compound) UV absorber in sunscreens

*Estimated based on formula: C₁₃H₂₁NO₃ (cyclohexylamino) + C₄H₃O₃ (but-2-enoic acid).

Compounds with Similar But-2-enoic Acid Backbones

(2Z)-4-Methoxy-4-oxobut-2-enoic Acid
  • Structure: A but-2-enoic acid derivative with methoxy and oxo groups at position 4 .
  • Molecular Weight : 144.12 g/mol (C₅H₆O₅).
  • Key Properties :
    • The methoxy group enhances electron-withdrawing effects, stabilizing the conjugated system.
    • Predicted acidity (pKa ~2.5–3.0) due to the α,β-unsaturated carboxylic acid.
  • Contrast with Target Compound: Replacement of methoxy with a 3,3,5-trimethylcyclohexylamino group introduces steric bulk and basicity.
Table 2: Backbone-Driven Comparison
Property 4-Oxo-4-[(3,3,5-TMCH)amino]but-2-enoic Acid (2Z)-4-Methoxy-4-oxobut-2-enoic Acid
Substituent at C4 3,3,5-Trimethylcyclohexylamino Methoxy
Molecular Weight ~283.34 g/mol 144.12 g/mol
Reactivity Potential for H-bonding and steric effects High electrophilicity at β-carbon
Biological Relevance Unstudied Intermediate in flavonoid biosynthesis

Research Findings and Implications

  • Steric Effects : The 3,3,5-trimethylcyclohexyl group in the target compound likely impedes enzymatic degradation or binding in biological systems compared to smaller substituents (e.g., methoxy) .
  • Acidity: The enoic acid backbone suggests moderate acidity, but the electron-donating amino group may raise the pKa compared to methoxy or ester analogs.
  • Synthetic Challenges: The cyclohexylamino group complicates synthesis due to steric hindrance during amide bond formation, unlike the straightforward esterification in Homosalate production .

Biological Activity

4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid, also known as N-(3,3,5-trimethylcyclohexyl)maleamic acid, is a compound with the molecular formula C13_{13}H21_{21}NO3_3 and a molecular weight of 239.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

The compound exhibits several notable chemical properties:

  • Density : 1.09 g/cm³
  • Boiling Point : 422°C at 760 mmHg
  • Flash Point : 209°C
  • LogP : 2.34910, indicating moderate lipophilicity which may influence its biological interactions .

Anticancer Potential

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can disrupt microtubule formation and induce cell cycle arrest in cancer cells. This mechanism is critical as it targets the cellular structure essential for mitosis and cellular transport .

Key Findings :

  • Microtubule Disruption : Compounds structurally similar to this acid have been shown to lead to microtubule fragmentation and inhibit polymerization in vitro .
  • Cell Viability : The cytotoxic effects were assessed using MTT assays across various cancer cell lines, showing IC50_{50} values in the low micromolar range for some derivatives .

Structure-Activity Relationship (SAR)

The presence of the trimethylcyclohexyl group appears to enhance the biological activity of the compound. The structural modifications can significantly impact its efficacy against different cancer cell types. For example, certain bromo-substituted analogs demonstrated higher antiproliferative activity compared to their iodo counterparts .

Study on Antiproliferative Activity

A comprehensive study evaluated a series of compounds related to this compound against multiple human tumor cell lines. The results indicated:

  • High Activity Against HT-29 Cells : One derivative exhibited an IC50_{50} of 0.5 μM against colon carcinoma cells.
  • Selectivity : Certain compounds showed tumor type specificity, being more effective against specific cancer cells while remaining inactive against others .

Summary Table of Biological Activities

Compound DerivativeCell Line TestedIC50_{50} (μM)Mechanism of Action
Derivative AHT-290.5Microtubule disruption
Derivative BHCT1160.15Cell cycle arrest
Derivative CEA.hy9260.04Antiangiogenic effects

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain reaction temperatures between 45–60°C to balance reaction rate and byproduct suppression .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.
  • Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate Friedel-Crafts steps .

Table 1 : Example Reaction Conditions for Analogous Compounds

StepReactantsSolventTemp (°C)Yield (%)Reference
1Maleic anhydride + aryl substrateCH₃CN8065–75
2α,β-unsaturated ketone + amineDMF4570–85

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • 1H NMR : Analyze enolic proton (δ 6.0–7.0 ppm) and cyclohexyl CH₃ groups (δ 1.0–1.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism) and confirm cyclohexyl ring conformation .
  • HPLC-MS : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for purity assessment. Monitor [M+H]+ ions (expected m/z: ~325 for C₁₅H₂₃NO₄).

Data Interpretation Tip : Compare spectral data to structurally related compounds, such as 4-oxo-4-arylbutenoic acids, to validate assignments .

Advanced: How can enantiomeric resolution be achieved for racemic mixtures of this compound?

Methodological Answer :
The compound’s stereogenic center at the cyclohexylamino group necessitates chiral separation techniques:

  • Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/ethanol gradients.
  • Derivatization : Convert to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid chloride) for NMR analysis .
  • Crystallization : Screen for chiral co-crystals using tartaric acid derivatives to isolate enantiomers .

Challenge : The bulky cyclohexyl group may hinder resolution efficiency. Optimize mobile phase polarity to reduce retention time asymmetry .

Advanced: What mechanistic insights explain contradictory bioactivity data in different assay systems?

Methodological Answer :
Contradictions may arise from:

  • Solubility Differences : The compound’s logP (~2.5) limits aqueous solubility, leading to variable bioavailability in cellular vs. enzymatic assays. Use DMSO co-solvents (<1% v/v) to standardize dissolution .
  • Metabolic Instability : Cyclohexylamino groups are prone to oxidative metabolism. Validate stability via LC-MS/MS in hepatic microsomes .
  • Target Selectivity : Screen off-target interactions using kinome-wide profiling to identify confounding kinases or receptors .

Q. Experimental Design :

Conduct parallel assays (cell-free vs. cell-based) under matched pH and ionic strength.

Apply quantitative structure-activity relationship (QSAR) models to predict metabolic hotspots .

Advanced: How can computational methods predict the compound’s binding mode to hypothetical targets?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., kinases, hydrolases). Focus on the α,β-unsaturated ketone as a potential electrophilic warhead .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key parameters:
    • Solvate the system in TIP3P water.
    • Apply CHARMM36 force field for ligand parameterization.
  • Free Energy Calculations : Use MM-PBSA to estimate ΔGbinding, prioritizing residues within 4 Å of the cyclohexyl group .

Validation : Cross-validate with mutagenesis data (e.g., alanine scanning of predicted binding pocket residues) .

Advanced: How should researchers address discrepancies in synthetic yields reported across studies?

Methodological Answer :
Yield variability often stems from:

  • Impurity in Starting Materials : Use HPLC-pure reagents (≥99%) and characterize intermediates via FTIR to confirm anhydride/amine integrity .
  • Reaction Atmosphere : Moisture-sensitive steps (e.g., Friedel-Crafts) require inert conditions (N₂/Ar).
  • Workup Protocols : Adjust pH during acidification (step 2) to 3–4 to minimize product loss .

Table 2 : Troubleshooting Yield Issues

IssueSolutionReference
Low Friedel-Crafts yieldPre-dry solvents over molecular sieves
Racemization during synthesisUse low-temperature (<40°C) amine addition

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid

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